molecular formula C14H12N4 B2654637 3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline CAS No. 1092305-74-2

3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline

Cat. No. B2654637
CAS RN: 1092305-74-2
M. Wt: 236.278
InChI Key: KANPBCGVSTVENC-UHFFFAOYSA-N
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Description

3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves several steps. Firstly, the benzoic acid hydrazide is synthesized. Then it is reacted with carbon disulfide in the solution of alkali ethanol to give potassium dithiocarbazinate salt. The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol is prepared by cyclization of potassium salt with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of 3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline can be represented by the SMILES string O=C(O)CC1=NN=C(C2=CC=CC=C2)N1.O.O . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.

Scientific Research Applications

Future Directions

The development of new 1,2,4-triazole derivatives with improved pharmacological properties is an active area of research. These compounds have the potential to be developed into effective and potent anticancer agents . Further studies are needed to understand their mechanism of action and to optimize their synthesis and purification processes.

properties

IUPAC Name

3-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-12-8-4-7-11(9-12)14-16-13(17-18-14)10-5-2-1-3-6-10/h1-9H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANPBCGVSTVENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline

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